

Molidustat treatment discontinuation criteria in clinical trials

Author: Smolecule Technical Support Team, Date: February 2026

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Molidustat Discontinuation Criteria in Clinical Trials

The following table consolidates the primary discontinuation criteria identified across several clinical trials [1] [2] [3]. These were typically applied during dose-titration phases to maintain patient safety and ensure hemoglobin (Hb) levels remained within a target range (often 10.0-12.0 g/dL for non-dialysis patients and 9.0-11.5 g/dL for dialysis patients).

Discontinuation Criteria	Description & Thresholds	Trial Context / Patient Population
Hemoglobin (Hb) Level Too High	Hb concentration exceeding 13.0 g/dL [2].	Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2].
Hemoglobin (Hb) Level Too Low	Hb concentration falling below 8.0 g/dL [2].	Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2].
Rapid Hemoglobin Rise	An increase in Hb of more than 1.0 g/dL over a 2-week period [2].	Applied in long-term extension studies to avoid overly rapid correction of anemia [2].

Discontinuation Criteria	Description & Thresholds	Trial Context / Patient Population
Failure to Reach Target Hb	Inability to achieve the target Hb range (e.g., 10.0-12.0 g/dL) after a set titration period (e.g., 16 weeks) [2].	Specifically noted in the Hb-stabilization phase of a long-term study for patients not on dialysis [2].
Need for Rescue Treatment	Administration of a red blood cell transfusion or any erythropoiesis-stimulating agent (ESA) due to lack of molidustat efficacy [4].	Used as a criterion for classifying a patient as a "non-responder" in a Phase 3 study of Japanese patients undergoing peritoneal dialysis [4].

Detailed Experimental Protocols & Context

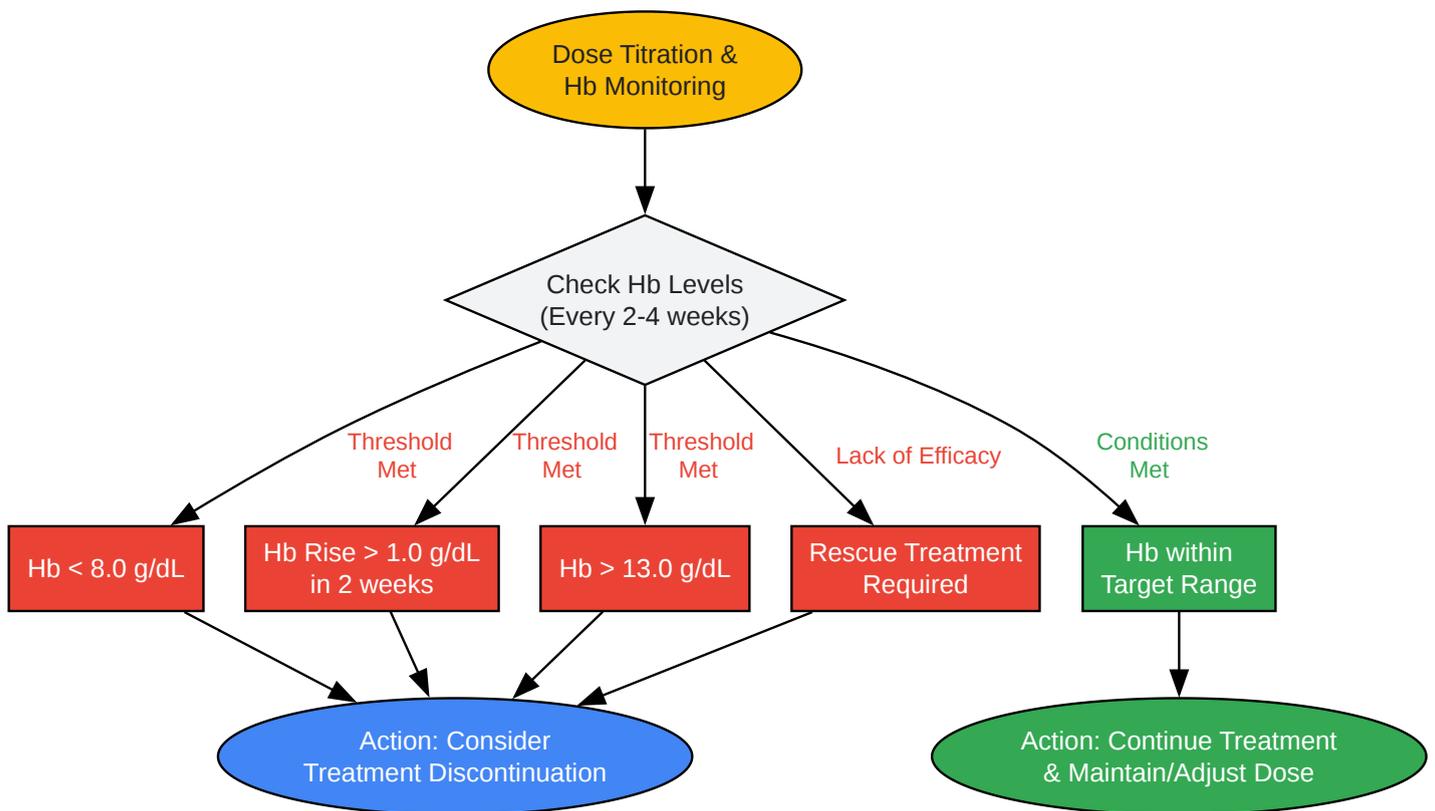
The criteria in the table above were derived from the following clinical trial designs and methodologies.

- **Trial Designs:** The data comes from the DIALOGUE clinical program, which consisted of Phase 2b and Phase 3 studies, as well as their long-term extensions [1] [2] [3]. These included:
 - **DIALOGUE 1:** A randomized, double-blind, placebo-controlled, fixed-dose trial in ESA-naïve patients with CKD not on dialysis [1] [3].
 - **DIALOGUE 2 & 4:** Open-label, active-comparator trials where treatment was switched from darbepoetin or epoetin to **molidustat** in patients not on dialysis and on dialysis, respectively [1] [3].
 - **Long-Term Extensions (DIALOGUE 3 & 5):** Controlled, open-label studies of up to 36 months' duration designed to investigate long-term efficacy and safety [2].
 - **MIYABI PD Study:** An open-label, single-arm Phase 3 trial in Japanese patients undergoing peritoneal dialysis [4].
- **Dose Titration & Hb Monitoring:** In these studies, the **molidustat** dose was titrated every 4 weeks based on the patient's Hb response to maintain levels within a predefined target range [2] [4]. Hb levels were monitored frequently, often every 2 to 4 weeks [2] [4]. The discontinuation criteria were applied during this ongoing monitoring and titration process.
- **Safety Monitoring (General Criteria):** Beyond the specific discontinuation criteria, safety was assessed by recording all **adverse events (AEs)**, with severity graded as mild, moderate, or severe [1] [2]. Special attention was paid to **major adverse cardiovascular events (MACE)**, which were

adjudicated by independent committees [4]. While a single AE would not automatically lead to discontinuation, the overall safety profile was a critical factor in the continued development and evaluation of the drug [1] [2].

Clinical Monitoring Workflow

The diagram below illustrates the core monitoring and decision-making process for **molidustat** treatment in a clinical trial setting, based on the protocols described.



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Key Takeaways for Protocol Design

- **Primary Drivers are Hb Levels:** The clearest, most consistently defined discontinuation criteria are based on specific, off-target hemoglobin values [2].

- **Incorporate a Response Period:** Protocols often included a defined stabilization phase. Allowing a 16-week period to reach the target Hb range before classifying a patient as a non-responder is a structured approach to account for individual variation [2].
- **Define Rescue Therapy Precisely:** Explicitly defining what constitutes "rescue treatment" (e.g., RBC transfusion or specific ESA use) in your protocol is crucial for consistently identifying treatment failure [4].

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